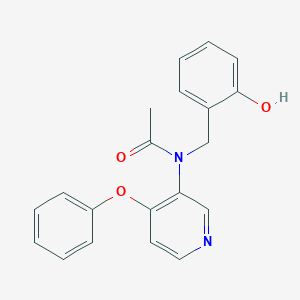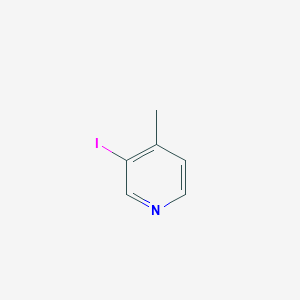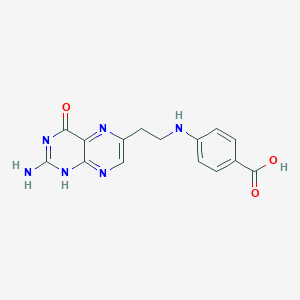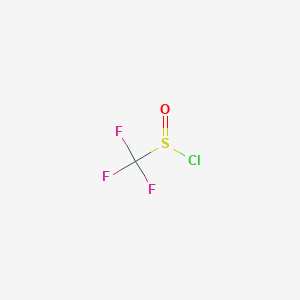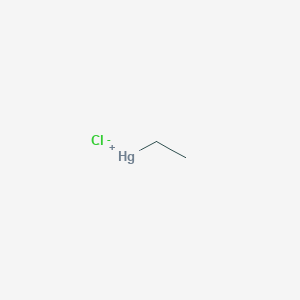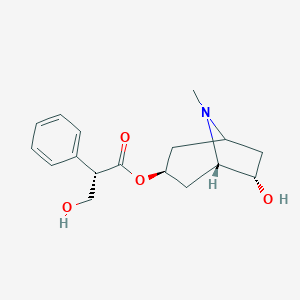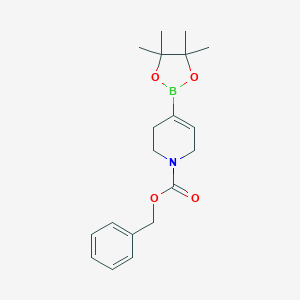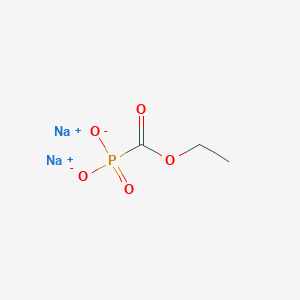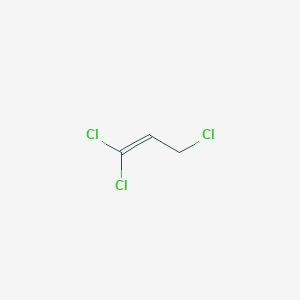![molecular formula C20H23ClN2O B110792 (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone CAS No. 130642-50-1](/img/structure/B110792.png)
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the condensation of piperidinyl methanol with different sulfonyl chlorides in the presence of a solvent such as methylene dichloride and a base like triethylamine . This method could potentially be adapted for the synthesis of "(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone" by choosing appropriate starting materials and reaction conditions that would introduce the pyridinyl and chlorophenyl ethyl groups into the molecule.
Molecular Structure Analysis
The molecular structures of the compounds discussed in the papers are characterized by X-ray crystallography, which reveals details such as the chair conformation of the piperidine ring and the dihedral angles between the benzene ring and the piperidine rings . These structural insights are crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not explicitly discussed in the papers. However, properties such as solubility, melting point, and stability can be inferred from the molecular structure and the presence of specific functional groups. For instance, the crystalline nature of these compounds suggests a certain degree of stability and the potential for solid-state interactions such as hydrogen bonding, as seen in the formation of chains in the crystal structure of one of the compounds .
Wissenschaftliche Forschungsanwendungen
- Chemical Synthesis
- Summary : “(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone” is an important fine chemical and a Desloratadine methanone impurity . It can be used in organic synthetic materials or chemical research .
- Methods : The compound is prepared by the reaction of 4-chloro-1-methylpiperidine and 3-(3-chlorophenethyl)picolinonitrile . The specific synthesis steps involve adding magnesium and a small amount of iodine into the reaction flask under nitrogen protection, adding re-distilled THF, 1,2-dibromoethane, 4-chloro-N-methylpiperidine, and stirring at 75°C .
- Results : After the reaction is completed, the pH of the reaction solution is adjusted to below 2 with a 2mol/L HCl solution, and continue the reaction at room temperature for 1 hour . After the reaction is completed, THF is distilled off under reduced pressure, and then the pH value of the solution is adjusted with a 50% NaOH solution . Adjust to 3-4, crystallize in an ice-water bath, filter and wash, and dry the solid to obtain a pale yellow powder .
- Pharmaceutical Research
- Summary : This compound is a Desloratadine methanone impurity . Desloratadine is a drug used to treat allergies. It is the active metabolite of loratadine .
- Methods : The compound can be synthesized by the reaction of 4-chloro-1-methylpiperidine and 3-(3-chlorophenethyl)picolinonitrile . The specific synthesis steps involve adding magnesium and a small amount of iodine into the reaction flask under nitrogen protection, adding re-distilled THF, 1,2-dibromoethane, 4-chloro-N-methylpiperidine, and stirring at 75°C .
- Results : After the reaction is completed, the pH of the reaction solution is adjusted to below 2 with a 2mol/L HCl solution, and continue the reaction at room temperature for 1 hour . After the reaction is completed, THF is distilled off under reduced pressure, and then the pH value of the solution is adjusted with a 50% NaOH solution . Adjust to 3-4, crystallize in an ice-water bath, filter and wash, and dry the solid to obtain a pale yellow powder .
- Chemical Research
- Summary : This compound is an important fine chemical . It can be used in organic synthetic materials or chemical research .
- Methods : The compound is prepared by the reaction of 4-chloro-1-methylpiperidine and 3-(3-chlorophenethyl)picolinonitrile . The specific synthesis steps involve adding magnesium and a small amount of iodine into the reaction flask under nitrogen protection, adding re-distilled THF, 1,2-dibromoethane, 4-chloro-N-methylpiperidine, and stirring at 75°C .
- Results : After the reaction is completed, the pH of the reaction solution is adjusted to below 2 with a 2mol/L HCl solution, and continue the reaction at room temperature for 1 hour . After the reaction is completed, THF is distilled off under reduced pressure, and then the pH value of the solution is adjusted with a 50% NaOH solution . Adjust to 3-4, crystallize in an ice-water bath, filter and wash, and dry the solid to obtain a pale yellow powder .
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-[2-(3-chlorophenyl)ethyl]pyridin-2-yl]-(1-methylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-23-12-9-17(10-13-23)20(24)19-16(5-3-11-22-19)8-7-15-4-2-6-18(21)14-15/h2-6,11,14,17H,7-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWTYYOASANXND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

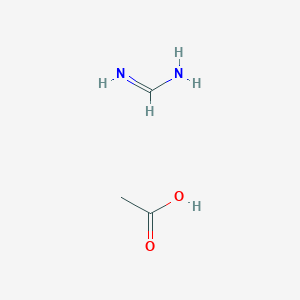
![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)

